molecular formula C17H13NO2 B11854692 4-(Methyl(phenyl)amino)naphthalene-1,2-dione CAS No. 17672-02-5

4-(Methyl(phenyl)amino)naphthalene-1,2-dione

Cat. No.: B11854692
CAS No.: 17672-02-5
M. Wt: 263.29 g/mol
InChI Key: GFOFRGPKZHUQDS-UHFFFAOYSA-N
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Description

4-(Methyl(phenyl)amino)naphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, biology, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione typically involves the reaction of naphthalene-1,2-dione with methyl(phenyl)amine. One common method involves the use of a Lewis acid catalyst, such as cerium(III) chloride, to facilitate the reaction. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions for several hours to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of green solvents and recyclable catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Methyl(phenyl)amino)naphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .

Scientific Research Applications

4-(Methyl(phenyl)amino)naphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, it can inhibit the activity of certain enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methyl(phenyl)amino)naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

17672-02-5

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-(N-methylanilino)naphthalene-1,2-dione

InChI

InChI=1S/C17H13NO2/c1-18(12-7-3-2-4-8-12)15-11-16(19)17(20)14-10-6-5-9-13(14)15/h2-11H,1H3

InChI Key

GFOFRGPKZHUQDS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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